molecular formula C4H8F3NO B2987634 3-Amino-2-(trifluoromethyl)propan-1-ol CAS No. 1529181-01-8

3-Amino-2-(trifluoromethyl)propan-1-ol

Cat. No.: B2987634
CAS No.: 1529181-01-8
M. Wt: 143.109
InChI Key: NPIHNNDOYJGIBY-UHFFFAOYSA-N
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Description

3-Amino-2-(trifluoromethyl)propan-1-ol is an organic compound with the molecular formula C4H8F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-(trifluoromethyl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia, resulting in the formation of the desired product . Another method involves the chlorination of 3-fluoropropanol followed by amination with an appropriate amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(trifluoromethyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or sodium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

3-Amino-2-(trifluoromethyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, especially in the design of pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound is used in the synthesis of advanced organic compounds and additives.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,1,1-trifluoro-2-propanol: Similar in structure but lacks the trifluoromethyl group.

    2-Amino-3,3,3-trifluoropropanol: Another fluorinated compound with different substitution patterns.

    3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol: Contains additional aromatic substitution.

Uniqueness

3-Amino-2-(trifluoromethyl)propan-1-ol is unique due to the presence of both an amino group and a trifluoromethyl group on the same carbon chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-(aminomethyl)-3,3,3-trifluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3(1-8)2-9/h3,9H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIHNNDOYJGIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529181-01-8
Record name 3-amino-2-(trifluoromethyl)propan-1-ol
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